(3-Oxocyclohex-1-en-1-yl)boronic acid
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Overview
Description
(3-Oxocyclohex-1-en-1-yl)boronic acid: is an organoboron compound with the molecular formula C6H9BO3. It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a cyclohexenone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including (3-Oxocyclohex-1-en-1-yl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate (B(Oi-Pr)3) or trimethyl borate (B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods: Industrial production of boronic acids often employs continuous flow setups for handling and performing organolithium chemistry on a multigram scale. This method allows for the synthesis of various compounds through a sequence of halogen-lithium exchange and electrophilic quenching, achieving high throughput and efficiency .
Chemical Reactions Analysis
Types of Reactions: (3-Oxocyclohex-1-en-1-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The compound can be reduced to form cyclohexenol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Boronic esters or boronic acids.
Reduction: Cyclohexenol derivatives.
Substitution: Various substituted cyclohexenone derivatives.
Scientific Research Applications
Chemistry: (3-Oxocyclohex-1-en-1-yl)boronic acid is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules .
Biology: In biological research, boronic acids are used for their ability to interact with diols, making them useful in the development of sensors and probes for detecting carbohydrates and other biomolecules .
Medicine: Boronic acids have potential therapeutic applications due to their ability to inhibit certain enzymes. They are being explored for use in drug development, particularly in the design of enzyme inhibitors .
Industry: In the industrial sector, boronic acids are used in the production of polymers and materials with specific properties, such as enhanced stability and reactivity .
Mechanism of Action
The mechanism by which (3-Oxocyclohex-1-en-1-yl)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, forming a new carbon-carbon bond. This process involves the transfer of the boronic acid’s organic group to the palladium complex, followed by reductive elimination to form the final product .
Comparison with Similar Compounds
1-Cyclohexen-1-yl-boronic acid pinacol ester: This compound is similar in structure but contains a pinacol ester group instead of a boronic acid group.
Pinacol boronic esters: These are valuable building blocks in organic synthesis and share similar reactivity with (3-Oxocyclohex-1-en-1-yl)boronic acid.
Uniqueness: this compound is unique due to its specific structure, which combines a cyclohexenone ring with a boronic acid group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis .
Properties
IUPAC Name |
(3-oxocyclohexen-1-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BO3/c8-6-3-1-2-5(4-6)7(9)10/h4,9-10H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOQHNMWHFFTFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=O)CCC1)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.95 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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